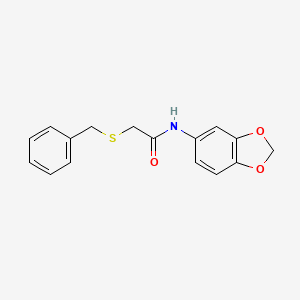

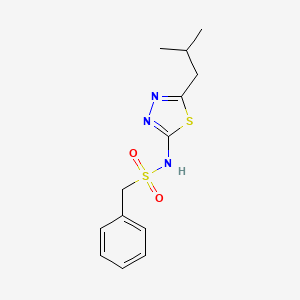

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide, also known as MDMA, is a synthetic psychoactive drug that alters mood and perception. MDMA is chemically similar to both stimulants and hallucinogens and produces feelings of increased energy, pleasure, emotional warmth, and distorted sensory and time perception. MDMA is commonly known as ecstasy, but it has also been called “molly” when it is sold in its pure crystalline form.

作用機序

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide works primarily by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. It does this by binding to transporter proteins that normally remove these neurotransmitters from the synapse, leading to their accumulation and prolonged stimulation of the postsynaptic receptors.

Biochemical and physiological effects:

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide has been shown to produce a range of biochemical and physiological effects in humans, including increased heart rate, blood pressure, body temperature, and pupil dilation. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust.

実験室実験の利点と制限

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide has several advantages as a research tool, including its ability to reliably produce certain subjective effects in humans, its relatively short duration of action, and its lack of physical dependence liability. However, it also has several limitations, such as its potential for neurotoxicity at high doses, its illegal status in many countries, and the difficulty of blinding participants to its effects in placebo-controlled studies.

将来の方向性

There are several areas of future research that could further our understanding of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide and its potential therapeutic uses. These include:

1. Investigating the optimal dose, frequency, and duration of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide-assisted psychotherapy for different mental health conditions.

2. Examining the long-term effects of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide use on brain function and mental health outcomes.

3. Developing new synthetic routes to N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide that are more efficient and environmentally friendly.

4. Exploring the use of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide in combination with other psychoactive substances or therapies to enhance its therapeutic effects.

5. Investigating the potential of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide to enhance social cognition and empathy in healthy individuals.

In conclusion, N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide, also known as N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide, is a synthetic psychoactive drug that has been used in scientific research to investigate its potential therapeutic effects in treating various mental health conditions. N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide works primarily by increasing the levels of three neurotransmitters in the brain and has several advantages and limitations as a research tool. Future research could further our understanding of N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide and its potential therapeutic uses.

合成法

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide is synthesized from safrole, a colorless or slightly yellow oily liquid extracted from the root-bark or the fruit of the sassafras tree. The synthesis involves several steps, including the conversion of safrole to isosafrole, the oxidation of isosafrole to MDP2P, and the reduction of MDP2P to N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide using a reducing agent such as aluminum amalgam.

科学的研究の応用

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide has been used in scientific research to investigate its potential therapeutic effects in treating various mental health conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression. N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide-assisted psychotherapy has shown promising results in clinical trials, with some participants reporting significant improvements in their symptoms.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-benzylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-16(10-21-9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZGVFDKKRFRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-2-(benzylthio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)

![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)

![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)

![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)

![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)

![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)